3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, antibacterial, antiviral, and analgesic properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.
Preparation Methods
The synthesis of 3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be achieved through a multi-step process. One common method involves the reaction of 3-amino-1H-pyrazoles with formylated acetophenones in the presence of potassium hydrogen sulfate (KHSO₄) in aqueous media . This reaction proceeds under reflux conditions at 60°C, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivatives. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace specific functional groups on the pyrazolo[1,5-a]pyrimidine ring.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to introduce various substituents onto the pyrazolo[1,5-a]pyrimidine core, using boronic acids and palladium catalysts.
Scientific Research Applications
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory and antitumor effects.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation . By blocking these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation by inhibiting the production of pro-inflammatory mediators .
Comparison with Similar Compounds
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as zaleplon and indiplon . These compounds share a similar core structure but differ in their substituents and pharmacological activities. For example:
Zaleplon: A sedative agent used for the treatment of sleep disorders.
Indiplon: Another sedative agent with a similar mechanism of action as zaleplon.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-5-methyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-4-5-8-11-20-18-12-14(2)22-19-16(13-21-23(18)19)15-9-6-7-10-17(15)24-3/h6-7,9-10,12-13,20H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDJZNXQOIXIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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